

Atazanavir-d9: A Preclinical Pharmacokinetic In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of **atazanavir-d9**, a deuterated form of the HIV protease inhibitor atazanavir. The strategic replacement of hydrogen atoms with deuterium in atazanavir aims to alter its metabolic fate, potentially leading to an improved pharmacokinetic profile and eliminating the need for a pharmacokinetic boosting agent.

Introduction to Atazanavir-d9 (CTP-518)

Atazanavir is a potent antiretroviral drug that is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver[1][2]. This rapid metabolism necessitates its coadministration with a pharmacokinetic enhancer, typically ritonavir, which inhibits CYP3A4 and thus "boosts" atazanavir's plasma concentrations[3][4]. However, ritonavir can be associated with adverse effects.

Atazanavir-d9 (formerly known as CTP-518) was developed by Concert Pharmaceuticals by strategically replacing key hydrogen atoms with deuterium[5]. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like CYP3A4. This "kinetic isotope effect" is intended to slow down the rate of metabolism.

Preclinical studies on CTP-518 indicated that this deuteration resulted in markedly slower hepatic metabolism, leading to an increased half-life and higher plasma trough levels



compared to the non-deuterated atazanavir. These findings suggested the potential for **atazanavir-d9** to be administered as a standalone agent, without the need for a boosting agent like ritonavir. A Phase 1 clinical trial for CTP-518 was conducted, but the results have not been publicly released.

Quantitative Pharmacokinetic Data

Detailed quantitative preclinical pharmacokinetic data for **atazanavir-d9** (CTP-518) is not extensively available in the public domain. The primary reported finding from preclinical studies is a qualitative improvement in the pharmacokinetic profile. However, for comparative purposes, the following table summarizes the pharmacokinetic parameters of the parent compound, atazanavir, in a preclinical rat model. This can serve as a baseline for understanding the potential impact of deuteration.

Parameter	Value	Species	Dose	Formulation	Reference
Atazanavir					
Cmax	0.087 μg/mL	Rat	7.2 mg/kg	Oral	
Tmax	3 h	Rat	7.2 mg/kg	Oral	•
AUC0-12	0.4812 μg/mL*h	Rat	7.2 mg/kg	Oral	•
t1/2	7.5 h	Rat	7.2 mg/kg	Oral	•
Atazanavir-d9 (CTP-518)					•
Qualitative Data	Markedly slower hepatic metabolism, increased half-life and plasma trough levels compared to atazanavir.	Preclinical models	N/A	N/A	



Experimental Protocols

Below is a representative experimental protocol for a preclinical pharmacokinetic study of an orally administered compound like **atazanavir-d9** in rats, based on established methodologies.

Animal Model

Species: Sprague-Dawley rats

Sex: Male and Female

· Number of Animals: 3-6 per group

 Acclimatization: Animals are acclimated for at least one week prior to the study with free access to standard chow and water.

Dosing and Administration

Compound: Atazanavir-d9

- Dose: A range of doses would be selected based on initial toxicity and efficacy screening (e.g., a low, medium, and high dose).
- Formulation: The compound is typically formulated in a vehicle suitable for oral gavage, such as a solution or suspension in a carrier like carboxymethylcellulose or polyethylene glycol.
- Administration: A single oral dose is administered by gavage to fasted animals. Food is typically withheld for a period before and after dosing to minimize variability in absorption.

Sample Collection

Matrix: Blood

- Time Points: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or other appropriate site at multiple time points post-dose. A typical schedule might include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
- Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA)
 and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.



Bioanalytical Method

- Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of atazanavir-d9 in the plasma samples.
- Standard Curve: A standard curve is prepared by spiking known concentrations of atazanavir-d9 into blank plasma to allow for accurate quantification.
- Internal Standard: A stable isotope-labeled internal standard is used to correct for variability in sample processing and instrument response.

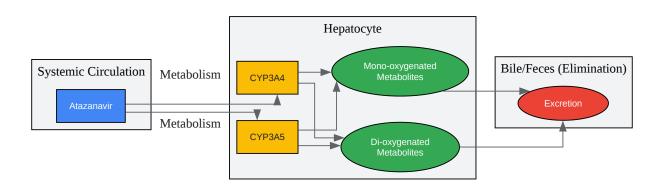
Pharmacokinetic Analysis

 Software: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin or similar programs.

Visualizations

Atazanavir Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of atazanavir, which are primarily mediated by CYP3A enzymes. The deuteration of atazanavir at specific sites is designed to slow down these metabolic reactions.



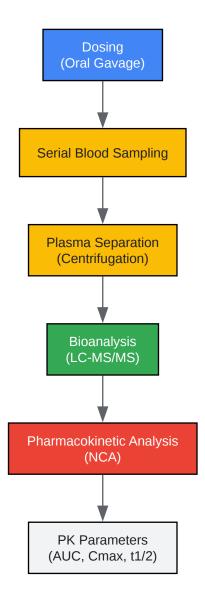


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Caption: Atazanavir metabolism primarily via CYP3A4/5 in hepatocytes.

Preclinical Pharmacokinetic Study Workflow

The following diagram outlines the typical workflow for a preclinical pharmacokinetic study.



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Caption: Workflow of a preclinical pharmacokinetic study.



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